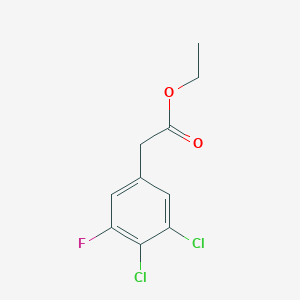

Ethyl 3,4-dichloro-5-fluorophenylacetate

Description

Properties

IUPAC Name |

ethyl 2-(3,4-dichloro-5-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)5-6-3-7(11)10(12)8(13)4-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJIHHQUPBWXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dichloro-5-fluorophenylacetate typically involves the esterification of 3,4-dichloro-5-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using reagents such as sodium methoxide or ammonia, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 3,4-dichloro-5-fluorophenylacetic acid.

Reduction: 3,4-dichloro-5-fluorophenylethanol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4-dichloro-5-fluorophenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,4-dichloro-5-fluorophenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Biopharmacule Speciality Chemicals ()

Ethyl 2,4-Dichloro-5-Fluorobenzoylacetate Substituents: Chlorine at 2- and 4-positions, fluorine at 5-position. Comparison: The positional isomerism of chlorine atoms (2,4 vs. 3,4) alters steric hindrance and electronic distribution.

Ethyl 2,4,5-Trifluorobenzoate

- Substituents : Fluorine at 2-, 4-, and 5-positions.

- Comparison : Replacement of chlorine with fluorine reduces electron-withdrawing effects and lipophilicity (Cl: +0.71 Hansch substituent constant; F: +0.14). This may decrease metabolic stability but improve solubility in aqueous media compared to the dichloro-fluoro derivative .

Ethyl 2,3-Dicyanopropionate Substituents: Nitrile groups at 2- and 3-positions. Comparison: The cyano groups introduce strong electron-withdrawing effects, increasing electrophilicity and reactivity toward nucleophiles. In contrast, the target compound’s halogen substituents prioritize steric modulation over direct electrophilic activation .

Complex Halogenated Derivatives ()

- Ethyl 2-(2,4-Dichloro-5-(5-[3-(Trifluoromethyl)phenyl]-1H-1,2,3,4-Tetrazol-1-yl)Phenoxy)Acetate Substituents: Dichloro, trifluoromethylphenyl, and tetrazole moieties. Comparison: The tetrazole ring introduces hydrogen-bonding capacity and aromatic heterocyclic character, which are absent in the target compound. This structural complexity likely enhances antimicrobial or pesticidal activity but increases synthetic complexity and cost .

Table 1: Hypothesized Physicochemical Properties of Selected Analogues

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

Research Findings and Implications

- Antimicrobial Potential: Ethyl acetate derivatives with halogen substituents (e.g., ) often exhibit antimicrobial activity. The 3,4-dichloro-5-fluoro configuration may synergize with the ester group to disrupt microbial cell membranes, though specific data on the target compound is lacking .

- Agrochemical Applications : Chlorine and fluorine substituents are common in herbicides and insecticides. The target compound’s balanced lipophilicity (LogP ~3) suggests suitability as a pesticide intermediate, contrasting with more polar analogues like Ethyl 2,4,5-trifluorobenzoate .

Biological Activity

Ethyl 3,4-dichloro-5-fluorophenylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Molecular Formula: C11H10Cl2F O2

Molecular Weight: 277.10 g/mol

IUPAC Name: Ethyl 3,4-dichloro-5-fluorobenzoate

The presence of chlorine and fluorine atoms in its structure enhances the compound's biological activity by potentially increasing its binding affinity to biological targets.

This compound may exert its biological effects through several mechanisms:

- Antimicrobial Activity: The compound has shown promise in inhibiting various microbial strains, likely through disruption of cellular processes or structural integrity.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by triggering reactive oxygen species (ROS) production and affecting cell cycle regulation.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

| Candida albicans | 128 |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The results are summarized in Table 2.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung carcinoma) | 8.5 | Significant reduction in cell viability |

| MCF-7 (Breast carcinoma) | 12.3 | Induction of apoptosis |

| PC-3 (Prostate carcinoma) | 10.1 | Cell cycle arrest at G0/G1 phase |

| HCT-116 (Colon carcinoma) | 15.0 | Increased ROS production |

Case Studies

-

Case Study on Antimicrobial Efficacy:

A recent investigation focused on the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The study found that the compound exhibited potent activity, suggesting its potential as a lead compound for developing new antimicrobial agents. -

Case Study on Anticancer Mechanism:

Another study explored the mechanism by which this compound induces apoptosis in A549 lung cancer cells. The researchers observed that treatment with the compound led to increased levels of caspase-3 and caspase-9, markers indicative of apoptotic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the ethyl ester group can significantly influence biological activity. Compounds with additional halogen substitutions or alterations in alkyl chain length have been synthesized and tested for enhanced efficacy against cancer and microbial targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.